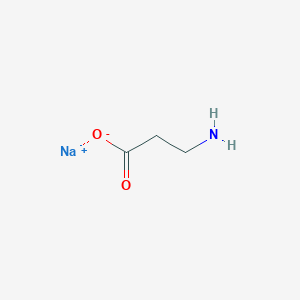
Hexyltriethoxysilane
Overview
Description
Hexyltriethoxysilane is a silane compound that is typically used in the synthesis of various materials, including xerogels and nanoclusters. Although the provided papers do not directly discuss hexyltriethoxysilane, they do provide insights into the behavior and synthesis of similar triethoxysilane compounds, which can be extrapolated to understand hexyltriethoxysilane.
Synthesis Analysis
The synthesis of triethoxysilane compounds can be complex and is influenced by factors such as catalysts, temperature, and reaction time. For instance, hexadecyltriethoxysilane was synthesized from hexadecene and triethoxysilane using a platinum catalyst at a temperature of 120°C, which resulted in a yield of 82.5% . Similarly, hexadecyltrimethoxysilane was synthesized via hydrosilylation using Pt-catalysis, with a high degree of regioselectivity and a yield of 84% . These studies suggest that the synthesis of hexyltriethoxysilane would likely follow a similar procedure, with careful control of reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of triethoxysilane compounds is characterized by the presence of an alkyl chain and three ethoxy groups attached to a silicon atom. The structure of hexadecyltrimethoxysilane was confirmed by GC/MS and NMR, indicating the importance of these techniques in analyzing the molecular structure of such compounds . The presence of bulky substituents, as seen in n-amyltriethoxysilane and phenyltriethoxysilane, can stabilize silanol functions and influence the hydrolysis and condensation reactions .
Chemical Reactions Analysis
Triethoxysilane compounds undergo hydrolysis and condensation reactions, which are affected by the choice of catalyst and solvent. For example, n-amyltriethoxysilane and phenyltriethoxysilane hydrolyzed in organic solvents with acidic or basic catalysts lead to different products, including cyclic ethoxypolysiloxanols and low-polymeric silsesquioxanes . These reactions are crucial for the formation of materials with specific properties and functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triethoxysilane-derived materials can be tailored by the synthesis process. Novel hybrid xerogel materials synthesized from n-octadecyltriethoxysilane exhibited properties such as a high degree of cross-linking and hydrolysis resistance . The sol-gel process used in their synthesis is indicative of the versatility of triethoxysilane compounds in creating materials with desirable characteristics. The lack of solubility of these materials and their characterization by infrared spectroscopy, NMR, and scanning electron microscopy highlight the importance of these techniques in analyzing the properties of triethoxysilane-based materials .
Scientific Research Applications
Catalysis and Surface Modification : Hexyltriethoxysilane has been used in the catalysis of hydrosilylation reactions, specifically in the production of n-hexyltriethoxysilane from 1-hexene. This process utilized a silica-supported poly-γ-mercaptopropylsiloxane-platinum complex as a catalyst, which proved to be reusable and highly efficient (Lin-Zhi Wang & Yingyan Jiang, 1983).
Surface Functionalization in Nanotechnology : Research has shown that aminopropyltriethoxysilane (a related compound) can be used for surface functionalization of nanohydroxyapatite, which has implications in biomedical applications. This functionalization can create different surface groups, potentially useful for further functionalization with biologically active materials (Shige Wang et al., 2011).
Particle Surface Reactivity : The reactivity of hexyltrimethoxysilane with silica nanoparticles of different sizes was studied to understand its effect on surface properties. This research has implications for the dispersion stability of these particles in various solvents, which is critical in materials science and coatings applications (M. Iijima et al., 2007).
Solvent Effects on Surface Modification : A study on the effect of solvent polarity and adsorbed water on the reaction between hexyltriethoxysilane and fumed silica highlighted the importance of solvent properties and surface adsorbed water in achieving desired surface modifications. This research is relevant in the context of creating tailored surface coatings and materials processing (Aki Kawamura et al., 2016).
Textile Performance Enhancement : The sol-gel process using 3-glycidoxypropyltriethoxysilane on textiles was explored to understand its role in textile performance and cytotoxic activity. The study showed that this process could enhance abrasion resistance, tensile strength, and elongation properties of various fabrics without exhibiting cytotoxic effects on human skin cells (M. Plutino et al., 2017).
Electrical Properties in Nanocomposites : Silane coupling agents, including hexyltriethoxysilane analogs, have been used to modify the surface of silica nanoparticles in epoxy composites, significantly improving their electrical properties. This application is particularly relevant in the field of electrical insulation and electronics (Xingyi Huang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
triethoxy(hexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMSTCDLAYQDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158808-35-6 | |
| Record name | Silane, triethoxyhexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40885015 | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Hexyltriethoxysilane | |
CAS RN |
18166-37-5 | |
| Record name | Hexyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




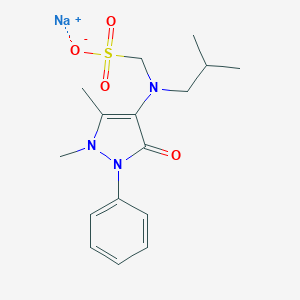
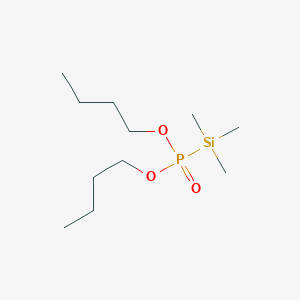
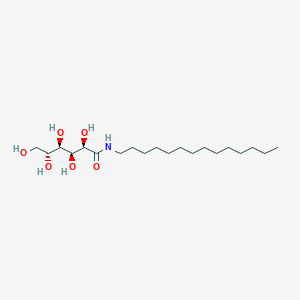


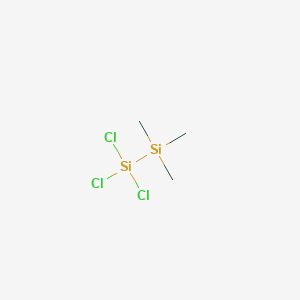
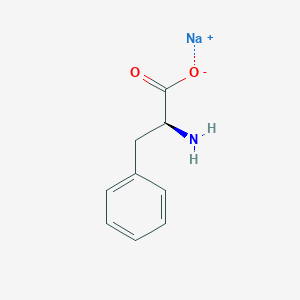

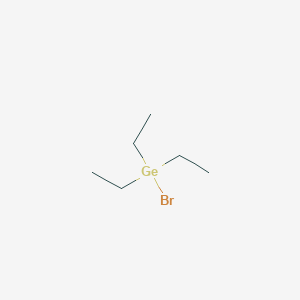
![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
